rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octan-6-amine, trifluoroacetic acid
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Overview
Description
rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octan-6-amine, trifluoroacetic acid is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the trifluoroacetic acid moiety enhances its reactivity and stability, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octan-6-amine, trifluoroacetic acid typically involves multiple steps. The starting materials are often simple organic compounds that undergo a series of reactions including cyclization, oxidation, and amination. The reaction conditions vary depending on the specific synthetic route, but common conditions include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octan-6-amine, trifluoroacetic acid undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octan-6-amine, trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octan-6-amine, trifluoroacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile
- rac-(1R,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.0,2,4]octan-6-ylmethanamine
Uniqueness
rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octan-6-amine, trifluoroacetic acid is unique due to its specific tricyclic structure and the presence of the trifluoroacetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C9H12F3NO3 |
---|---|
Molecular Weight |
239.19 g/mol |
IUPAC Name |
8-oxatricyclo[3.2.1.02,4]octan-6-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11NO.C2HF3O2/c8-5-2-6-3-1-4(3)7(5)9-6;3-2(4,5)1(6)7/h3-7H,1-2,8H2;(H,6,7) |
InChI Key |
KRRKVMZFAACKBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C(CC2O3)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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